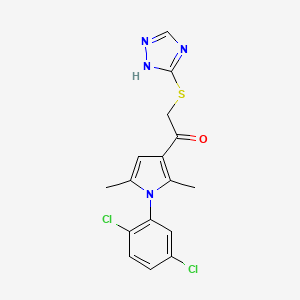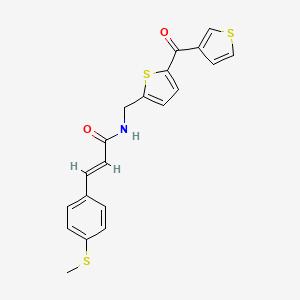![molecular formula C7H7BrN2O B2363688 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde CAS No. 1482452-75-4](/img/structure/B2363688.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a brominated heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its bromine atom at the 2-position and a formyl group at the 3-position of the pyrrolo[1,2-a]imidazole ring system.
Synthetic Routes and Reaction Conditions:
Dehydration of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides: This method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride[_{{{CITATION{{{1{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo [1,2-a ...](https://link.springer.com/article/10.1134/S107042801806012X). The resulting 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be further modified to introduce the bromine atom at the 2-position[{{{CITATION{{{_1{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a ....
Halogenation: Bromination of the corresponding pyrrolo[1,2-a]imidazole derivatives can be achieved using bromine in the presence of a suitable catalyst or solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The bromine atom can be reduced to hydrogen using reducing agents like zinc or sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Zinc (Zn), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Carboxylic acids from oxidation
Hydrogenated derivatives from reduction
Various substituted derivatives from nucleophilic substitution
Aplicaciones Científicas De Investigación
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of brominated compounds with biological macromolecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
2-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro- and iodo- counterparts. The bromine atom can enhance the compound's reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-7-5(4-11)10-3-1-2-6(10)9-7/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFRYYZWDRYQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)



![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)


![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)

![8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2363625.png)

